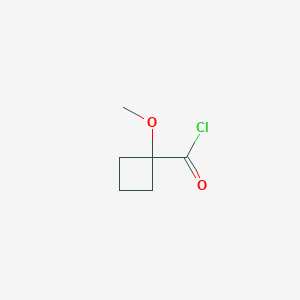![molecular formula C7H12N4O4 B023138 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide CAS No. 109629-18-7](/img/structure/B23138.png)
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, also known as HECA, is a chemical compound that has attracted significant attention in scientific research. HECA has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as proteases and kinases. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, and to have anti-inflammatory properties. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is also relatively non-toxic, making it suitable for use in cell culture experiments. However, one limitation of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide. One area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based compounds for use as antiviral agents and anticancer drugs. Another area of interest is the development of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide-based herbicides and insecticides. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide, and to explore its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,2,4-triazole-5-carboxylic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide.
Scientific Research Applications
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has been found to have a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, including antiviral agents and anticancer drugs. 1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide has also been used in the development of herbicides and insecticides.
properties
CAS RN |
109629-18-7 |
|---|---|
Product Name |
1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide |
Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[2-hydroxy-1-(2-hydroxyethoxy)ethyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O4/c8-6(14)7-9-4-10-11(7)5(3-13)15-2-1-12/h4-5,12-13H,1-3H2,(H2,8,14) |
InChI Key |
QLWQRQDPDSUODR-UHFFFAOYSA-N |
SMILES |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C(CO)OCCO |
synonyms |
1-(1,5-dihydroxy-3-oxapent-2-yl)-1,2,4-triazole-5-carboxamide 5-PMPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



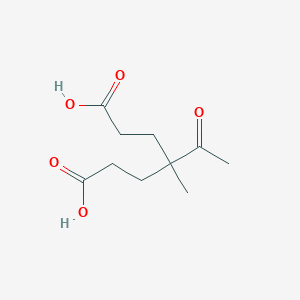
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
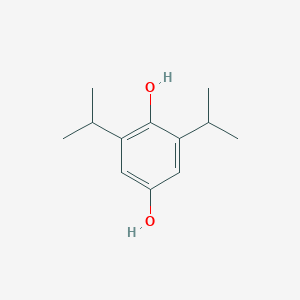
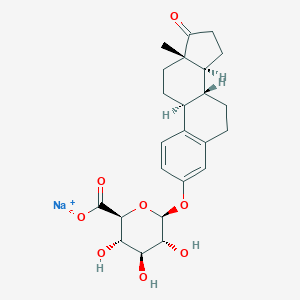

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
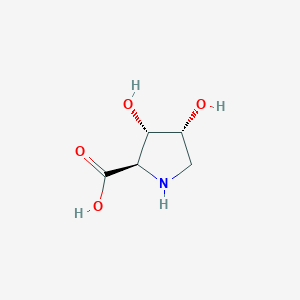
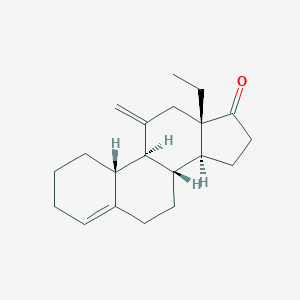
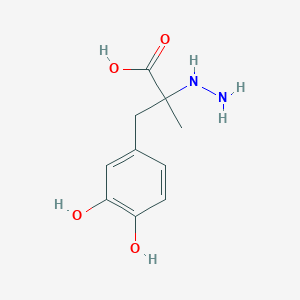
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
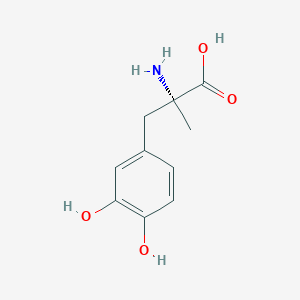
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
